molecular formula C13H14N2O2S B1299862 [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid CAS No. 91234-17-2

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid

Cat. No. B1299862
CAS RN: 91234-17-2
M. Wt: 262.33 g/mol
InChI Key: OMFRSKDQLLDSRF-UHFFFAOYSA-N
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Description

The compound [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of various aromatic aldehydes with dichloroacetic acid and thiourea. For instance, the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives was performed by reacting aromatic aldehydes with dichloroacetic acid and thiourea, followed by further modifications to obtain various substituted compounds . Although the specific synthesis of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined using X-ray crystallography. For example, the crystal structure of ethyl [(2-amino-4-phenyl)-5-thiazolyl)] acetate, a compound similar to the one , was determined to crystallize in the monoclinic system with specific cell parameters. The molecule was found to be non-planar, and the crystal structure was significantly stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and reactions with anhydrides to form imide derivatives. These reactions can modify the thiazole core and introduce different substituents, which can alter the compound's physical, chemical, and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For example, the introduction of an ethyl group on the phenyl ring, as in the case of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid, can affect the compound's lipophilicity, solubility, and potential for hydrogen bonding. The presence of amino and acetate groups can also influence the compound's reactivity and interactions with biological targets, as seen in molecular docking studies where these groups were involved in bonding to enzyme active sites .

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Activities

A study by Attimarad, Khedr, and Aldhubiab (2017) demonstrated the use of a similar compound, ethyl 2-[2-aryl amino-4-(thiophen-2-yl) thiazol-5-yl] acetates, in pharmacological applications. These compounds, synthesized through microwave-assisted methods, showed notable anti-inflammatory, analgesic, and antioxidant activities, comparable to standard drugs like indomethacin and aspirin. Additionally, molecular docking studies predicted their binding modes on cyclooxygenase enzymes, providing insights into their mechanism of action (Attimarad, Khedr, & Aldhubiab, 2017).

Antimicrobial Applications

Kalekar, Bhat, and Koli (2011) reported on the synthesis of a related compound, (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid, and its derivatives, which displayed significant antimicrobial activities against various bacterial and fungal strains. These findings highlight the potential of thiazole derivatives in developing new antimicrobial agents (Kalekar, Bhat, & Koli, 2011).

Glucosidase Inhibition and Molecular Docking Studies

Babar et al. (2017) explored the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their α-glucosidase and β-glucosidase inhibition activities. They discovered that most of these compounds exhibited high percentage inhibition towards these enzymes, with potential implications for diabetes treatment. Molecular docking further revealed their binding modes to enzyme active sites (Babar et al., 2017).

Synthesis and Characterization in Various Conditions

Berber (2022) conducted a study focusing on the synthesis of thiazole compounds under various reaction conditions. This research underlines the importance of reaction mediums in organic synthesis and pharmaceutical research, offering valuable insights into the efficient synthesis of thiazole derivatives (Berber, 2022).

Anticancer Activity

Ravinaik et al. (2021) synthesized and evaluated N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. They demonstrated moderate to excellent activity against various cancer cell lines, suggesting the potential of thiazole derivatives in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

2-[2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14)15-12/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFRSKDQLLDSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid

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